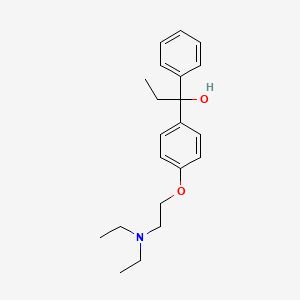
4-Diethylaminoethoxy-alpha-ethylbenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethylaminoethoxy-alpha-ethylbenzhydrol is a complex organic compound with a unique structure that includes an ethyl group, a phenyl group, and a diethylaminoethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as in situ synthesis. This method allows for the inclusion of the compound in various materials, enhancing its stability and functionality .
Análisis De Reacciones Químicas
Types of Reactions
4-Diethylaminoethoxy-alpha-ethylbenzhydrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
4-Diethylaminoethoxy-alpha-ethylbenzhydrol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction can lead to various physiological effects, including muscle relaxation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Diethylaminoethoxy-alpha-ethylbenzhydrol include:
3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one: Known for its role in cholesterol biosynthesis and intracellular trafficking.
2-[2-(Dimethylamino)ethoxy]ethanol: Used in surfactants and as a biocide.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
56431-20-0 |
|---|---|
Fórmula molecular |
C21H29NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H29NO2/c1-4-21(23,18-10-8-7-9-11-18)19-12-14-20(15-13-19)24-17-16-22(5-2)6-3/h7-15,23H,4-6,16-17H2,1-3H3 |
Clave InChI |
STSAFCZWSFWXJC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
SMILES canónico |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
4-diethylaminoethoxy-alpha-ethylbenzhydrol RGH 6201 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R)-3-hydroxy-2-tetradecyloctadecanoyl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1219269.png)
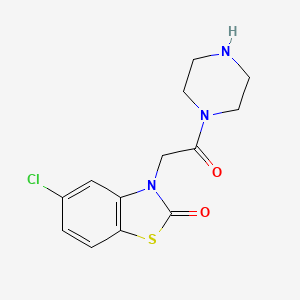
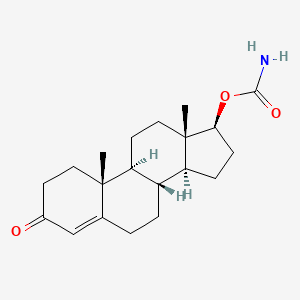
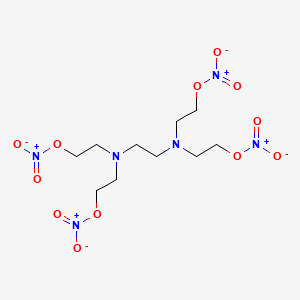
![{4-[(Iodoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1219273.png)
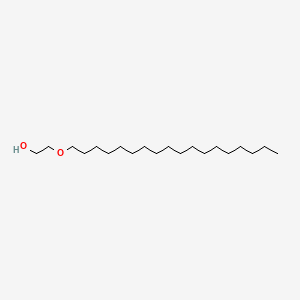
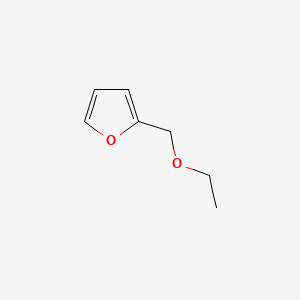
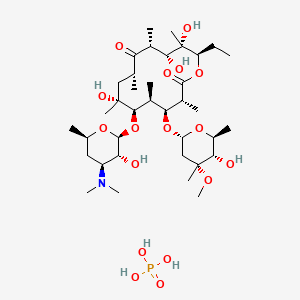
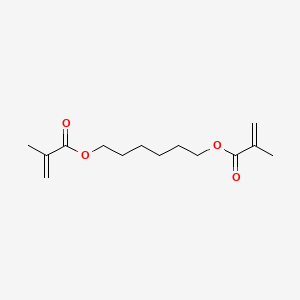
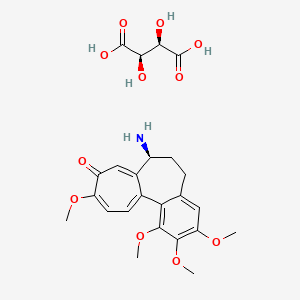

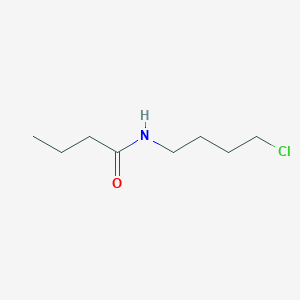
![2-[3-[3-[3-(1-Imidazolyl)propyl]-4-oxo-2-quinazolinyl]propyl]isoindole-1,3-dione](/img/structure/B1219288.png)
![2-[[4-(3-Methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1219290.png)
